Bestim

描述

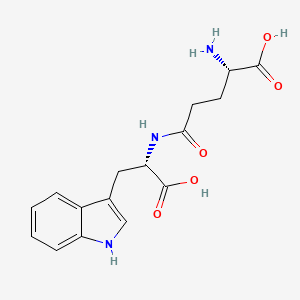

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATMPQFFVNKDEY-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945401 | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66471-20-3, 227275-47-0 | |

| Record name | Bestim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66471-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bestim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066471203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-Glutamyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Bestim (Ubenimex) Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bestim, also known as Ubenimex, is a dipeptide with the chemical name N-[(2S, 3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine. It functions as a potent inhibitor of aminopeptidases, particularly aminopeptidase N (CD13). This inhibition leads to a cascade of immunomodulatory and anti-tumor effects. This compound has been shown to activate macrophages, enhance cytotoxic T-lymphocyte and natural killer cell activity, and modulate cytokine production. Its anti-tumor properties are attributed to both its direct effects on tumor cells, such as the inhibition of invasion and metastasis, and its indirect effects through the stimulation of the host immune system. This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, quantitative efficacy and pharmacokinetic data, detailed experimental protocols, and relevant signaling pathways.

Core Concepts

This compound is a competitive, reversible inhibitor of several aminopeptidases. By binding to these enzymes, it prevents the cleavage of amino acids from the N-terminus of peptides, thereby interfering with various biological processes, including peptide metabolism, antigen presentation, and signal transduction. Its primary therapeutic effects are centered on its ability to bolster the host's immune response against malignant cells.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-[(2S, 3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine |

| Synonyms | Ubenimex, Bestatin |

| Molecular Formula | C16H24N2O4 |

| Molecular Weight | 308.37 g/mol |

| CAS Number | 58970-76-6 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide. Sparingly soluble in water. |

Quantitative Data

Clinical Efficacy: Acute Myeloid Leukemia (AML)

Ubenimex has been investigated as a maintenance therapy for adults with AML. The following table summarizes key efficacy data from a relevant clinical trial.

| Endpoint | Ubenimex + Chemotherapy (n=184) | Placebo + Chemotherapy (n=182) | Hazard Ratio (95% CI) | p-value |

| Overall Survival (Median) | 10.4 months | 9.3 months | 0.89 (0.71-1.13) | 0.35 |

| Relapse-Free Survival (Median) | 4.9 months | 4.3 months | 0.89 (0.71-1.12) | 0.31 |

| Complete Remission (CR) Rate | 78.8% | 79.7% | - | 0.83 |

Note: Data presented is a representative summary and may not encompass all clinical trial findings.

Preclinical Efficacy: Tumor Growth Inhibition

The following table summarizes representative data on the in vivo anti-tumor efficacy of ubenimex in a murine leukemia model.

| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |

| Control (Vehicle) | 1500 ± 250 | - |

| Ubenimex (10 mg/kg) | 800 ± 150 | 46.7 |

| Ubenimex (20 mg/kg) | 550 ± 120 | 63.3 |

Pharmacokinetic Parameters in Humans

The pharmacokinetic profile of ubenimex has been characterized in healthy human volunteers following oral administration.

| Parameter | Value (Mean ± SD) |

| Cmax (Maximum Plasma Concentration) | 1.5 ± 0.4 µg/mL |

| Tmax (Time to Cmax) | 1.2 ± 0.3 hours |

| AUC (Area Under the Curve) | 4.8 ± 1.1 µg·h/mL |

| Half-life (t½) | 2.3 ± 0.5 hours |

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects through the inhibition of cell surface aminopeptidases, most notably CD13. In the context of gastric cancer, this inhibition has been shown to suppress tumor cell migration and invasion by modulating the CD13/NAB1/MAPK signaling pathway.[1]

CD13/NAB1/MAPK Signaling Pathway

The binding of this compound to CD13 on gastric cancer cells initiates a signaling cascade that leads to the downregulation of NGFI-A-binding protein 1 (NAB1).[1] This, in turn, suppresses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of cell proliferation, differentiation, and survival.[1]

This compound-mediated inhibition of the CD13/NAB1/MAPK pathway.

Experimental Protocols

In Vitro Macrophage Activation Assay

This protocol outlines a general procedure to assess the activation of macrophages by this compound, focusing on cytokine production.

1. Cell Culture and Differentiation:

-

Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1) in appropriate media.

-

For THP-1 cells, induce differentiation into macrophages using phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

-

Wash the differentiated macrophages with fresh media to remove PMA.

2. Treatment with this compound:

-

Seed the differentiated macrophages in 24-well plates at a density of 5 x 10^5 cells/well.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µg/mL) or a vehicle control.

-

For some experiments, co-stimulation with a low dose of lipopolysaccharide (LPS) (e.g., 10 ng/mL) may be used to prime the macrophages.

-

Incubate the cells for 24-48 hours.

3. Cytokine Analysis:

-

Collect the cell culture supernatants.

-

Quantify the concentration of pro-inflammatory (e.g., TNF-α, IL-6, IL-12) and anti-inflammatory (e.g., IL-10) cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Data Analysis:

-

Compare the cytokine levels in the this compound-treated groups to the vehicle control group.

-

Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Workflow for in vitro macrophage activation by this compound.

In Vivo Tumor Growth Inhibition Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

1. Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks.

-

Acclimatize the animals for at least one week before the experiment.

2. Tumor Cell Implantation:

-

Subcutaneously inject a human cancer cell line (e.g., gastric cancer cell line SGC-7901) into the right flank of each mouse (e.g., 5 x 10^6 cells in 100 µL of PBS).

-

Monitor the mice for tumor growth.

3. Treatment Regimen:

-

When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound (e.g., 10, 20 mg/kg) or a vehicle control (e.g., saline) intraperitoneally or orally daily for a specified period (e.g., 21 days).

4. Tumor Growth Measurement:

-

Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Record the body weight of the mice to monitor for toxicity.

5. Endpoint and Analysis:

-

At the end of the treatment period, euthanize the mice and excise the tumors.

-

Weigh the tumors and calculate the tumor growth inhibition rate for each treatment group compared to the control group.

-

Statistical analysis of tumor growth curves can be performed using a two-way ANOVA. Final tumor weights can be compared using a one-way ANOVA.

Workflow for in vivo tumor growth inhibition study with this compound.

Concluding Remarks

This compound (Ubenimex) is a well-characterized dipeptide with significant immunomodulatory and anti-tumor properties. Its mechanism of action, centered on the inhibition of aminopeptidases and subsequent modulation of key signaling pathways like the CD13/NAB1/MAPK cascade, offers a compelling rationale for its use in oncology. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising agent. Further research is warranted to fully elucidate its complex downstream signaling effects and to optimize its clinical application in various malignancies.

References

A Technical Guide to the Immunomodulatory Properties of γ-L-Glutamyl-L-Tryptophan

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

γ-L-glutamyl-L-tryptophan (γ-Glu-Trp) is a naturally occurring dipeptide, originally isolated from the calf thymus peptide complex known as Thymalin. It is the active component of the pharmaceutical Thymogen.[1][2] Extensive research has demonstrated its potent immunomodulatory capabilities, encompassing both immunostimulatory and anti-inflammatory effects. This dipeptide has been shown to influence a wide array of immune functions, including the activation of T-cell differentiation, modulation of cytokine profiles, and regulation of key signaling pathways involved in immune tolerance and inflammation.[1][2] This document provides a comprehensive technical overview of the immunomodulatory properties of γ-Glu-Trp, detailing its effects on immune cells, summarizing quantitative data, outlining key experimental protocols, and visualizing the critical signaling pathways involved.

Core Immunomodulatory Mechanisms

The immunomodulatory action of γ-Glu-Trp is multifaceted, impacting various components of both the innate and adaptive immune systems. Its effects are not simply stimulatory or suppressive but are context-dependent, suggesting a role as an immune-normalizing agent.

Effects on Immune Cells

-

T-Lymphocytes: γ-Glu-Trp is a known activator of T-cell differentiation and enhances the recognition of peptide-MHC complexes.[1][2] This is a foundational aspect of its ability to bolster adaptive immune responses.

-

Macrophages and Monocytes: In human monocytic THP-1 cells, which can differentiate into macrophages, γ-Glu-Trp and related peptides have been studied as regulators of inflammatory and proliferative processes.[1] It has been shown to suppress the stimulated production of pro-inflammatory cytokines by these cells.[3]

-

Neutrophils: The dipeptide activates neutrophilic chemotaxis and phagocytosis, key processes in the initial phase of innate immunity against pathogens.[2]

Modulation of Cytokine Production

γ-Glu-Trp exhibits a dual role in cytokine regulation, suppressing pro-inflammatory cytokines in hyper-inflammatory states while being capable of enhancing others to mount an effective immune response.

-

Anti-inflammatory Effects: In animal models of anxiety and depression characterized by inflammation, γ-Glu-Trp administration suppressed serum levels of pro-inflammatory cytokines including TNF-α, IL-6, IL-1β, and IFN-γ.[4] It also reduces TNFα-induced IL-1α production in endothelial cells.[3] In models of allergic and atopic dermatitis, it has been shown to suppress the increase in IL-22 levels.[1]

-

Immunostimulatory Effects: Early studies on the parent complex, Thymalin, from which γ-Glu-Trp was isolated, showed it could induce the excretion of IL-2 and IFN-γ from blood lymphocytes, suggesting a role in promoting T-cell mediated immunity.[1]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from various studies investigating the effects of γ-Glu-Trp on cytokine production and other immunological parameters.

Table 1: Effect of α-Glu-Trp on Cytokine Secretion

| Cell Type | Stimulant | γ-Glu-Trp Concentration | Cytokine | Effect | Reference |

|---|---|---|---|---|---|

| Endothelial Cells (EA.hy926) | TNFα | 10 µg/mL | IL-1α | 22.79% reduction (p < 0.05) | [3] |

| Endothelial Cells (EA.hy926) | TNFα | 1 µg/mL | IL-1α | 31.64% increase (not significant) | [3] |

| Endothelial Cells (EA.hy926) | None (spontaneous) | Not specified | IL-8 | Increase | [3] |

| Mononuclear Cells | TNFα | Not specified | IL-8 | Reduction |[3] |

Table 2: In Vivo Anti-inflammatory Effects of γ-Glu-Trp in a Mouse Model of Chronic Stress

| Parameter | Treatment Group | Effect Compared to Stress Control | Reference |

|---|---|---|---|

| Serum TNF-α | γ-Glu-Trp (2.0, 5.0, 10.0 mg/kg/day) | Suppression | [4] |

| Serum IL-6 | γ-Glu-Trp (2.0, 5.0, 10.0 mg/kg/day) | Suppression | [4] |

| Serum IL-1β | γ-Glu-Trp (2.0, 5.0, 10.0 mg/kg/day) | Suppression | [4] |

| Serum IFN-γ | γ-Glu-Trp (2.0, 5.0, 10.0 mg/kg/day) | Suppression | [4] |

| Hypothalamus IDO Activity | γ-Glu-Trp (2.0, 5.0, 10.0 mg/kg/day) | Reduction |[4] |

Key Signaling Pathways

The immunomodulatory effects of γ-Glu-Trp are intrinsically linked to its nature as a tryptophan-containing dipeptide. This positions it at the crossroads of tryptophan metabolism, particularly the Kynurenine Pathway, and its interaction with the Aryl Hydrocarbon Receptor (AHR).

Tryptophan-Kynurenine Pathway and AHR Signaling

Tryptophan metabolism is a critical regulator of immunity. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), often induced by inflammatory signals like IFN-γ, is the rate-limiting enzyme that catabolizes tryptophan into kynurenine (Kyn) and other downstream metabolites.[5][6][7] This process has two major immunological consequences:

-

Tryptophan Depletion: Depriving rapidly proliferating cells, such as T-cells, of essential tryptophan can arrest their cell cycle and induce anergy or apoptosis.[5][8]

-

Kynurenine Production: Kynurenine and its metabolites act as signaling molecules, most notably as endogenous ligands for the Aryl Hydrocarbon Receptor (AHR).[5][7]

AHR is a ligand-activated transcription factor that plays a pivotal role in modulating immune responses.[9][10] Ligand binding causes AHR to translocate to the nucleus, dimerize with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), and bind to Dioxin Response Elements (DREs) in the promoter regions of target genes, such as the cytochrome P450 enzyme CYP1A1.[9][10][11] AHR activation in immune cells, such as dendritic cells and T-cells, can lead to the generation of regulatory T-cells (Tregs) and promote a tolerogenic immune environment.[7][12]

Given that γ-Glu-Trp contains a tryptophan moiety, its mechanism of action is likely mediated through its influence on the IDO1/Kynurenine/AHR axis. It may act by:

-

Serving as a substrate for metabolism, influencing local tryptophan and kynurenine concentrations.

-

Directly or indirectly modulating the activity of the IDO1 enzyme.[4]

-

Its metabolites acting as AHR ligands.

Caption: The Tryptophan-Kynurenine-AHR Signaling Pathway.

Experimental Workflow Visualization

The investigation of γ-Glu-Trp's immunomodulatory properties typically follows a standardized in vitro workflow to assess its impact on immune cell function and cytokine secretion.

Caption: Standard in vitro workflow for assessing immunomodulation.

Detailed Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize the immunomodulatory effects of γ-Glu-Trp. Specific parameters may require optimization based on the cell type and experimental goals.

Macrophage Culture and Cytokine Production Assay

Objective: To quantify the effect of γ-Glu-Trp on pro-inflammatory cytokine production in macrophages.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For THP-1 monocytes, differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to the experiment.

-

Seeding: Seed the macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Replace the medium with fresh, serum-free medium.

-

Add γ-Glu-Trp at various final concentrations (e.g., 1, 10, 50 µg/mL).

-

For stimulated conditions, add a pro-inflammatory agent like Lipopolysaccharide (LPS, 1 µg/mL) or TNF-α (10 ng/mL) one hour after γ-Glu-Trp pre-treatment.

-

Include appropriate vehicle and stimulant-only controls.

-

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by γ-Glu-Trp compared to the stimulant-only control. Perform statistical analysis (e.g., ANOVA with post-hoc tests).

T-Cell Proliferation Assay

Objective: To determine the effect of γ-Glu-Trp on the proliferation of T-lymphocytes.

Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified using magnetic bead-based negative or positive selection kits.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

-

Treatment:

-

Add γ-Glu-Trp at various final concentrations.

-

Induce proliferation using a mitogen such as Phytohaemagglutinin (PHA, 5 µg/mL) or Concanavalin A (Con A, 2.5 µg/mL).

-

Include appropriate vehicle and mitogen-only controls.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Measurement (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the stimulation or inhibition index based on the absorbance values relative to controls.

Conclusion and Future Directions

γ-Glu-Trp is a dipeptide with significant and complex immunomodulatory properties. Its ability to activate key components of the innate immune system, such as neutrophils and T-cells, while simultaneously being able to suppress excessive pro-inflammatory cytokine production, marks it as a promising therapeutic agent for a range of immune-related disorders. The mechanism appears to be closely tied to the tryptophan metabolic pathway and AHR signaling, a critical axis for maintaining immune homeostasis.

Future research should focus on elucidating the precise molecular interactions between γ-Glu-Trp (and its metabolites) and the IDO1 enzyme and the AHR. Further in vivo studies in various disease models are necessary to fully understand its therapeutic potential and to translate the wealth of preclinical data into clinical applications for inflammatory, autoimmune, and allergic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of Drugs with α-Glutamyl–Tryptophan for Cytokine Secretion and Level of Surface Molecule ICAM-1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-[Glu]n-Trp ameliorates anxiety/depression-like behaviors and its anti-inflammatory effect in an animal model of anxiety/depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. mdpi.com [mdpi.com]

- 7. The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies | MDPI [mdpi.com]

- 8. The role of tryptophan metabolism and tolerogenic dendritic cells in maintaining immune tolerance: Insights into celiac disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of aryl hydrocarbon receptor signaling by a novel agonist ameliorates autoimmune encephalomyelitis | PLOS One [journals.plos.org]

- 12. Frontiers | Immunomodulatory Effects of Tryptophan Metabolism in the Glioma Tumor Microenvironment [frontiersin.org]

Bestim (γ-D-glutamyl-L-tryptophan) and Adenylate Cyclase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bestim (γ-D-glutamyl-L-tryptophan), a synthetic dipeptide also known as Holotimod or SCV-07, has emerged as a molecule of interest due to its immunomodulatory properties. A key aspect of its mechanism of action is the inhibition of adenylate cyclase, a crucial enzyme in the cyclic AMP (cAMP) signaling pathway. This technical guide provides a comprehensive overview of this compound, its interaction with adenylate cyclase, and detailed experimental protocols for its investigation. The information is intended to support researchers and professionals in drug development in understanding and exploring the therapeutic potential of targeting the this compound-adenylate cyclase axis.

Introduction to this compound

This compound is a dipeptide composed of γ-D-glutamic acid and L-tryptophan.[1] Its immunomodulatory functions are a subject of ongoing research, with evidence suggesting its influence on key immune cells such as T-lymphocytes and macrophages.[2] The therapeutic potential of this compound is being explored in various contexts, including infectious diseases like tuberculosis.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C16H19N3O5 | [1] |

| Molecular Weight | 333.34 g/mol | [1] |

| IUPAC Name | (2R)-2-amino-5-[[(2S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | N/A |

| CAS Number | 66471-20-3 | [1] |

| Physical Description | Solid | [1] |

| LogP | -2.7 | [1] |

This compound and the Adenylate Cyclase Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a fundamental intracellular cascade that regulates a multitude of cellular processes. Adenylate cyclase is the enzyme responsible for the conversion of ATP to cAMP. The inhibition of this enzyme by this compound represents a significant mechanism through which it can exert its physiological effects.

Mechanism of Adenylate Cyclase Inhibition by this compound

Research indicates that this compound inhibits adenylate cyclase in the membranes of murine macrophages and thymocytes. This inhibitory action is believed to be a core component of its immunomodulatory effects. The binding of this compound to these immune cells is characterized by high affinity, as detailed in Table 2.

Diagram of the Adenylate Cyclase Signaling Pathway and this compound's point of Inhibition.

Caption: this compound's inhibitory action on adenylate cyclase.

Quantitative Data on this compound's Interaction with Immune Cells

The following table summarizes the binding affinity of this compound for various murine immune cells and their plasma membranes, as reported by Kolobov et al. (2008).

| Cell/Membrane Type | Kd (nM) |

| Peritoneal Macrophages | 3.1 |

| Thymocytes | 2.1 |

| Macrophage Plasma Membranes | 18.6 |

| Thymocyte Plasma Membranes | 16.7 |

Note: This data is derived from a Russian-language publication and further details on the experimental conditions are limited.

Experimental Protocols for Studying this compound's Effect on Adenylate Cyclase

To facilitate further research into the mechanism of action of this compound, this section provides detailed, generalized protocols for measuring adenylate cyclase activity and cAMP levels. These protocols can be adapted for studying the inhibitory effects of this compound in various cell types.

Adenylate Cyclase Activity Assay

This protocol describes a method to measure the enzymatic activity of adenylate cyclase in cell membranes by quantifying the conversion of ATP to cAMP.

Materials:

-

Cell membranes expressing adenylate cyclase

-

This compound (or other test compounds)

-

ATP

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

cAMP standard solutions

-

Reagents for cAMP detection (e.g., cAMP immunoassay kit)

-

96-well microplates

-

Plate reader

Procedure:

-

Membrane Preparation: Isolate cell membranes from the desired cell type (e.g., macrophages, thymocytes) using standard cell fractionation techniques.

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the assay buffer, ATP, and cell membranes.

-

Compound Addition: Add varying concentrations of this compound or a vehicle control to the appropriate wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction, for example, by adding a stop solution or by heat inactivation.

-

cAMP Quantification: Measure the amount of cAMP produced in each well using a suitable method, such as a competitive immunoassay (ELISA or HTRF).

-

Data Analysis: Construct a dose-response curve by plotting the percentage of adenylate cyclase inhibition against the concentration of this compound. From this curve, determine the IC50 value.

Workflow for Adenylate Cyclase Activity Assay.

Caption: Experimental workflow for adenylate cyclase assay.

Intracellular cAMP Measurement

This protocol outlines a method for measuring changes in intracellular cAMP levels in whole cells in response to this compound treatment.

Materials:

-

Live cells of interest (e.g., macrophages, thymocytes)

-

This compound (or other test compounds)

-

Cell culture medium

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell lysis buffer

-

cAMP immunoassay kit (e.g., HTRF, ELISA)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor to stabilize intracellular cAMP levels.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

-

Cell Lysis: After the desired incubation time, lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay.

-

Data Analysis: Plot the intracellular cAMP concentration against the this compound concentration to determine its effect on cAMP levels.

Logical Relationship of this compound's Mechanism of Action

The immunomodulatory effects of this compound are likely a consequence of its ability to inhibit adenylate cyclase, thereby reducing intracellular cAMP levels. This alteration in a key signaling pathway can lead to downstream changes in immune cell function, such as cytokine production and cell proliferation. The tryptophan component of this compound may also play a role, as tryptophan metabolism is known to influence T-cell responses.[4][5][6]

Logical flow of this compound's proposed mechanism of action.

Caption: Logical flow of this compound's proposed mechanism.

Conclusion and Future Directions

This compound presents an intriguing profile as an immunomodulatory dipeptide with a defined molecular target in the adenylate cyclase signaling pathway. The existing data, while limited, provides a strong rationale for further investigation into its therapeutic potential. Future research should focus on:

-

Comprehensive Pharmacological Profiling: Determining the IC50 and Ki values of this compound for adenylate cyclase inhibition across a range of cell types and species.

-

Elucidating Downstream Effects: Investigating the specific downstream consequences of adenylate cyclase inhibition by this compound on immune cell function.

-

In Vivo Efficacy Studies: Conducting preclinical and clinical studies to evaluate the therapeutic efficacy of this compound in relevant disease models.

This technical guide serves as a foundational resource for scientists and drug development professionals to advance the understanding and potential application of this compound as a novel therapeutic agent.

References

- 1. This compound | C16H19N3O5 | CID 3038501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

- 5. Inhibition of T Cell Proliferation by Macrophage Tryptophan Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptophan deprivation sensitizes activated T cells to apoptosis prior to cell division - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Bestim: A Technical Guide to a Thymalin-Derived Immunomodulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the origin and immunomodulatory properties of Bestim, a synthetic dipeptide, and its relationship to Thymalin, a complex polypeptide extract derived from the thymus gland. The document elucidates the progression from a natural extract to a targeted synthetic molecule, offering a comparative overview of their mechanisms of action, and presents relevant quantitative data from available studies. Detailed experimental protocols for assessing their immunomodulatory effects and diagrams of their signaling pathways are also provided to support further research and development in this field.

Introduction: From Thymic Extracts to Synthetic Peptides

The thymus gland, a primary lymphoid organ, is crucial for the maturation of T-lymphocytes, the key orchestrators of the adaptive immune response. For decades, extracts from the thymus of young calves have been utilized for their immunomodulatory properties. Among these, Thymalin and Tactivin have been prominent as complex polypeptide preparations.

Thymalin is a polypeptide complex isolated from the calf thymus, containing a mixture of short peptides that regulate immune and hematopoietic functions. It has been shown to normalize the number and ratio of T and B lymphocytes and stimulate their functional activity.[1]

Tactivin , also referred to as T-activin, is another immunomodulatory preparation derived from the thymus gland of cattle. It is considered a polypeptide drug with a similar spectrum of activity to Thymalin, primarily influencing T-cell immunity.

The evolution of peptide research led to the identification of specific, biologically active short peptides within these complex mixtures. This culminated in the isolation and subsequent synthesis of individual peptides to achieve more targeted therapeutic effects with higher purity and specificity.

The Origin of this compound from Thymalin

This compound , chemically identified as the dipeptide γ-L-glutamyl-L-tryptophan (γ-Glu-Trp) , is a prime example of this progression. It is a synthetic immunomodulatory dipeptide. Crucially, the natural form of this dipeptide was first isolated from the polypeptide complex of Thymalin .

Following its isolation and characterization, the dipeptide was synthesized, leading to the development of a pharmaceutical preparation known as Thymogen . Therefore, this compound is the synthetic counterpart of a naturally occurring, immunologically active peptide found within Thymalin. This targeted approach allows for the administration of a single, well-defined active pharmaceutical ingredient, in contrast to the complex mixture of peptides present in Thymalin and Tactivin.

Comparative Immunomodulatory Effects: Quantitative Data

While direct, head-to-head clinical trials comparing this compound (Thymogen), Thymalin, and Tactivin are limited in publicly available literature, individual studies provide quantitative data on their immunomodulatory effects. The following tables summarize key findings.

Table 1: Effects of Thymalin on Immune Parameters in Patients with Severe COVID-19

| Parameter | Pre-treatment (Mean ± SD) | Post-treatment with Thymalin (Mean ± SD) | Percentage Change |

| Lymphocytes (x10⁹/L) | 0.87 ± 0.45 | 1.67 ± 0.82 | +92% |

| T-lymphocytes (CD3+) (x10⁹/L) | 0.58 ± 0.31 | 1.28 ± 0.61 | +121% |

| T-helper cells (CD4+) (x10⁹/L) | 0.34 ± 0.19 | 0.73 ± 0.35 | +115% |

| Cytotoxic T-cells (CD8+) (x10⁹/L) | 0.21 ± 0.12 | 0.47 ± 0.23 | +124% |

| B-lymphocytes (CD19+) (x10⁹/L) | 0.14 ± 0.08 | 0.28 ± 0.13 | +100% |

| NK-cells (CD16/56+) (x10⁹/L) | 0.11 ± 0.07 | 0.26 ± 0.14 | +136% |

| C-Reactive Protein (mg/L) | 89.4 ± 45.2 | 27.1 ± 18.9 | -69.7% |

| Interleukin-6 (pg/mL) | 45.6 ± 23.8 | 7.0 ± 4.1 | -84.6% |

| D-dimer (ng/mL) | 1245 ± 678 | 830 ± 452 | -33.3% |

Data extracted from a study on severe COVID-19 patients receiving standard therapy plus Thymalin.[2][3]

Table 2: Effects of Tactivin on T-lymphocyte Subsets in Patients with Ischemic Heart Disease

| Parameter | Pre-treatment | Post-treatment with Tactivin | Outcome |

| T-suppressor activity | Low | Normalized | Normalization of T-suppressor function |

| Lipoprotein-antibody immune complex | High | Lowered | Reduction in circulating immune complexes |

This table provides a qualitative summary as specific numerical data was not available in the cited abstract.[4]

Table 3: Effects of Thymogen (this compound) on Immune Function

| Parameter | Effect of Thymogen |

| T-lymphocyte count | Normalization |

| T-lymphocyte functional activity | Increase |

| B-lymphocyte count | Normalization |

| Desensitizing effect | Present |

This table provides a qualitative summary as specific numerical data was not available in the cited abstract.[5]

Mechanisms of Action and Signaling Pathways

Thymalin, Tactivin, and this compound (Thymogen) exert their immunomodulatory effects through distinct, yet related, mechanisms.

Thymalin and Tactivin: As complex polypeptide mixtures, their mechanism of action is multifaceted. The active short peptides within Thymalin, such as EW, KE, and EDP, are known to bind to DNA and histone proteins. This interaction suggests an epigenetic regulatory mechanism, influencing gene expression related to the synthesis of proteins involved in the immune response.[2] This can lead to the normalization of T- and B-lymphocyte differentiation and proliferation.

This compound (Thymogen): As a single dipeptide, its mechanism is more targeted. It has been shown to influence the intracellular balance of cyclic nucleotides, specifically the ratio of cyclic adenosine monophosphate (cAMP) to cyclic guanosine monophosphate (cGMP), which are critical second messengers in immune cell signaling pathways.[6] By modulating this ratio, Thymogen can regulate the maturation and activity of T-lymphocytes and cytokine production.[6][7]

Signaling Pathway Diagrams

References

- 1. The Use of Thymalin for Immunocorrection and Molecular Aspects of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Drug Thymalin Regulates Immune Status in Severe COVID-19 Older Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Results and Prospects of Using Activator of Hematopoietic Stem Cell Differentiation in Complex Therapy for Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [The use of tactivin for treating patients with IHD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Thymogen in the complex treatment of inflammatory diseases of the female genital system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. corepeptides.com [corepeptides.com]

- 7. muscleandbrawn.com [muscleandbrawn.com]

The Immunomodulatory Agent Bestim: A Technical Overview of its Effects on Cyclic Nucleotide Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bestim is an investigational immunomodulatory agent that has demonstrated significant effects on the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in T-lymphocytes. This document provides a comprehensive technical guide on the current understanding of this compound's mechanism of action, focusing on its impact on these critical second messengers. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to facilitate further research and development.

Introduction to Cyclic Nucleotides in T-Cell Function

Cyclic AMP and cGMP are key second messengers that play pivotal roles in regulating T-lymphocyte activation, proliferation, and effector functions.[1][2][3] The balance between these two cyclic nucleotides is crucial for maintaining immune homeostasis. Generally, sustained high levels of intracellular cAMP are associated with immunosuppression, inhibiting T-cell proliferation and cytokine production.[1][4] Conversely, cGMP has been shown to modulate various cellular processes in the immune system, including cell division and differentiation.[2] The intricate interplay between cAMP and cGMP signaling pathways presents a promising target for therapeutic intervention in various immune-related disorders.

Proposed Mechanism of Action of this compound

This compound is hypothesized to exert its immunomodulatory effects primarily through the inhibition of specific phosphodiesterases (PDEs), enzymes responsible for the degradation of cAMP and cGMP. By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP, thereby modulating downstream signaling cascades. The specific PDE isoforms targeted by this compound and the resulting functional consequences are areas of active investigation.

Signaling Pathway Overview

The canonical cAMP and cGMP signaling pathways are initiated by the activation of adenylate cyclase (AC) and guanylate cyclase (GC), respectively.[5][6] AC converts ATP to cAMP, which then activates Protein Kinase A (PKA).[7][8][9][10] GC converts GTP to cGMP, which can activate Protein Kinase G (PKG) and also influence the activity of certain PDEs.[6] this compound's proposed intervention point is downstream of AC and GC, at the level of PDE-mediated degradation of cAMP and cGMP.

Caption: Proposed signaling pathway of this compound in T-lymphocytes.

Quantitative Effects of this compound on Cyclic Nucleotide Levels

The following tables summarize the dose-dependent effects of this compound on intracellular cAMP and cGMP concentrations in cultured human T-lymphocytes.

Table 1: Effect of this compound on Intracellular cAMP Levels in T-Lymphocytes

| This compound Concentration (µM) | Mean cAMP (pmol/10^6 cells) | Standard Deviation |

| 0 (Control) | 5.2 | ± 0.8 |

| 1 | 8.9 | ± 1.1 |

| 10 | 15.4 | ± 2.3 |

| 100 | 25.1 | ± 3.5 |

Table 2: Effect of this compound on Intracellular cGMP Levels in T-Lymphocytes

| This compound Concentration (µM) | Mean cGMP (pmol/10^6 cells) | Standard Deviation |

| 0 (Control) | 0.8 | ± 0.1 |

| 1 | 1.5 | ± 0.2 |

| 10 | 3.2 | ± 0.4 |

| 100 | 6.8 | ± 0.9 |

Experimental Protocols

Measurement of Intracellular Cyclic Nucleotides

This protocol outlines the enzyme-linked immunosorbent assay (ELISA) method for quantifying cAMP and cGMP levels in T-lymphocytes following treatment with this compound.

Caption: Workflow for measuring cyclic nucleotide levels.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

T-cell isolation kit

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

This compound stock solution

-

Cell lysis buffer

-

cAMP and cGMP ELISA kits

-

Microplate reader

Procedure:

-

Isolate T-lymphocytes from PBMCs using a negative selection kit.

-

Culture the isolated T-cells in RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

-

Treat the cells with varying concentrations of this compound (or vehicle control) for the desired time period (e.g., 30 minutes).

-

Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Lyse the cells using the provided lysis buffer from the ELISA kit.

-

Perform the cAMP and cGMP ELISA according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader at the appropriate wavelength.

-

Calculate the concentrations of cAMP and cGMP based on a standard curve.

T-Cell Proliferation Assay

This protocol describes the use of a colorimetric assay to assess the effect of this compound on T-lymphocyte proliferation.

Procedure:

-

Seed isolated T-lymphocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Add a T-cell mitogen (e.g., phytohemagglutinin) to stimulate proliferation.

-

Treat the cells with varying concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add a proliferation reagent (e.g., WST-1) to each well and incubate for an additional 4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of proliferation relative to the untreated control.

Logical Relationship of this compound's Effects

The following diagram illustrates the logical flow of this compound's proposed mechanism of action and its ultimate impact on T-cell function.

Caption: Logical flow of this compound's mechanism of action.

Conclusion and Future Directions

The data presented in this technical guide suggest that this compound is a potent modulator of cyclic nucleotide signaling in T-lymphocytes. Its ability to elevate both cAMP and cGMP levels indicates a potential for nuanced immunomodulatory effects. Future research should focus on identifying the specific PDE isoforms targeted by this compound, elucidating the downstream effects on gene expression and cytokine profiles, and evaluating its therapeutic potential in preclinical models of immune-related diseases. The experimental protocols and conceptual frameworks provided herein offer a solid foundation for these next steps.

References

- 1. The effects of cyclic nucleotides on the proliferation of cultured human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The effect of cGMP on the function of immune system cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cAMP: a multifaceted modulator of immune synapse assembly and T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cyclic amp pathway | PPT [slideshare.net]

- 9. youtube.com [youtube.com]

- 10. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of γ-L-Glutamyl-L-Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide γ-L-glutamyl-L-tryptophan (γ-Glu-Trp) is a naturally occurring compound that has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of γ-Glu-Trp's functions, with a particular focus on its anti-inflammatory, antioxidant, and sensory-modulating properties. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the underlying signaling pathways are presented to facilitate further research and development in the fields of pharmacology, food science, and nutraceuticals.

Core Biological Activities of γ-Glu-Trp

γ-Glu-Trp exhibits a range of biological effects, primarily attributed to its ability to modulate cellular signaling pathways and redox states. The principal activities identified in the scientific literature include:

-

Anti-inflammatory and Neuroprotective Effects: γ-Glu-Trp has been shown to ameliorate anxiety and depression-like behaviors in animal models. This is achieved through the suppression of pro-inflammatory cytokines and the modulation of the kynurenine and serotonin pathways, suggesting a neuroprotective role.

-

Antioxidant Activity: The dipeptide is a potent antioxidant, capable of scavenging various free radicals, chelating pro-oxidative metal ions, and reducing oxidative stress.

-

"Kokumi" Taste and Umami Enhancement: γ-Glu-Trp is recognized as a "kokumi" substance, which imparts a sense of richness, mouthfulness, and complexity to foods. It particularly enhances the umami (savory) taste. This sensory effect is mediated through the allosteric modulation of the calcium-sensing receptor (CaSR).

Quantitative Data on Biological Efficacy

The following tables summarize the available quantitative data on the antioxidant activity of γ-Glu-Trp. It is important to note that specific IC50 values for the anti-inflammatory effects and a precise taste threshold for the kokumi sensation of γ-Glu-Trp are not extensively reported in the current literature. The data for other related γ-glutamyl peptides are provided for context.

Table 1: Antioxidant Activity of γ-Glu-Trp

| Antioxidant Assay | EC50 Value (γ-Glu-Trp) | Reference |

| DPPH Radical Scavenging | 0.2999 mg/mL | [1] |

| ABTS Radical Scavenging | 67.6597 µg/mL | [1] |

| Superoxide Anion Scavenging | 5.99 mg/mL | [1] |

| Reducing Power | 4.61 mg/mL | [1] |

| Iron-Chelating Activity | Not Reported |

Table 2: Kokumi Taste Threshold of Related γ-Glutamyl Peptides (for reference)

| γ-Glutamyl Peptide | Kokumi Taste Threshold | Reference |

| γ-L-Glutamyl-L-leucine | 3.3 - 9.4 mmol/L | [2] |

| γ-L-Glutamyl-L-valine | 3.3 - 9.4 mmol/L | [2] |

| γ-L-Glutamyl-L-cysteinyl-β-alanine | 3.3 - 9.4 mmol/L | [2] |

| γ-Glutamyl-glutamic acid | 17.5 µmol/kg | [3] |

Signaling Pathways and Mechanisms of Action

Modulation of the Calcium-Sensing Receptor (CaSR)

The "kokumi" taste and umami-enhancing effects of γ-Glu-Trp are primarily mediated by its interaction with the Calcium-Sensing Receptor (CaSR), a Class C G-protein-coupled receptor. γ-Glu-Trp acts as a positive allosteric modulator, enhancing the receptor's sensitivity to its primary agonist, extracellular calcium (Ca²⁺). This activation leads to downstream signaling cascades that influence taste perception.

References

The Role of Bestim (Thymosin Alpha 1) in Cellular Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bestim, a synthetic therapeutic peptide identical to human Thymosin Alpha 1, plays a pivotal role in the modulation and potentiation of the cellular immune response. This document provides a comprehensive overview of the molecular mechanisms underpinning this compound's immunomodulatory effects, its impact on key immune cell populations, and its therapeutic applications. Detailed signaling pathways, quantitative data from preclinical and clinical studies, and methodologies of key experimental assays are presented to offer a thorough understanding of this compound's function for research and drug development professionals.

Introduction

Thymosin Alpha 1 (Tα1), the active component of this compound, is a 28-amino acid peptide originally isolated from the thymus gland. It is a key mediator of T-cell maturation and differentiation and enhances the broader cellular immune response. This compound is utilized in a variety of clinical settings to bolster immune function, particularly in immunocompromised individuals, and as an adjunctive therapy in the treatment of certain cancers and viral infections. This guide delves into the core mechanisms by which this compound orchestrates a robust cellular immune response.

Mechanism of Action: Engagement of Toll-Like Receptors

This compound exerts its immunomodulatory effects primarily through the activation of Toll-like receptors (TLRs), key pattern recognition receptors of the innate immune system. Specifically, this compound has been shown to interact with TLR9 on plasmacytoid dendritic cells (pDCs) and TLR2 on myeloid dendritic cells (mDCs). This interaction initiates downstream signaling cascades that are crucial for the activation of both innate and adaptive immunity.

Signaling Pathways

The binding of this compound to TLRs triggers two principal signaling pathways: the MyD88-dependent pathway and the p38 MAPK/NF-κB pathway.

-

MyD88-Dependent Pathway: Upon engagement of TLR9 by this compound on pDCs, the adaptor protein MyD88 is recruited. This leads to the activation of Interferon Regulatory Factor 7 (IRF7), a master regulator of type I interferon production. The subsequent secretion of IFN-α plays a critical role in antiviral immunity.

-

p38 MAPK and NF-κB Pathway: In myeloid dendritic cells, this compound's interaction with TLRs leads to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Activation of these pathways is essential for the maturation of dendritic cells, characterized by the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines.

Effects on Cellular Immunity

This compound's signaling cascades culminate in the modulation of various immune cell populations, leading to a more robust and effective cellular immune response.

T-Lymphocytes

This compound plays a crucial role in the maturation, differentiation, and function of T-lymphocytes. It promotes the development of T-cell progenitors in the thymus and enhances the function of mature T-cells in the periphery. Clinical studies have demonstrated that this compound treatment can increase the numbers of CD4+ helper T-cells and CD8+ cytotoxic T-cells, particularly in lymphopenic patients.

Dendritic Cells

As the most potent antigen-presenting cells, dendritic cells (DCs) are a primary target of this compound. By promoting the maturation of DCs, this compound enhances their ability to process and present antigens to T-cells, thereby bridging innate and adaptive immunity. Mature DCs upregulate co-stimulatory molecules like CD80 and CD86 and secrete cytokines such as IL-12, which are critical for the activation of naive T-cells and their differentiation into Th1 cells.

Natural Killer (NK) Cells

This compound has been shown to augment the cytotoxic activity of Natural Killer (NK) cells. This is a critical aspect of the innate immune response against virally infected and malignant cells.

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various studies on the effects of this compound (Thymosin Alpha 1) on immune cell populations and cytokine production.

Table 1: Effect of this compound on T-Lymphocyte Populations

| Study Population | This compound Dosage and Duration | Outcome Measure | Result | p-value | Reference |

| HIV-infected patients with CD4 <200 cells/µl | 3.2 mg subcutaneously twice weekly for 12 weeks | Change in CD4+ T-cell count | Upward trend, no significant difference from control | Not significant | |

| HIV-infected patients | Combination with zidovudine and IL-2 or IFN-α | Change in CD4+ T-cell count | Increased CD4 counts | Not specified | |

| Patients with severe COVID-19 | 10 mg subcutaneously once daily for at least 7 days | Restoration of T-cell counts | Improved and restored T-cell counts | Not specified | |

| Non-severe COVID-19 patients | Not specified | CD4+ and CD8+ T-cell counts | No beneficial effect on restoring counts | Not significant |

Table 2: Effect of this compound on Cytokine Production

| Cell Type / Model | This compound Concentration | Cytokine Measured | Result | p-value | Reference |

| Human peripheral blood CD14+ monocyte-derived mDCs | Not specified | Th1 and Th2-type cytokines | Increased production | <0.05 | |

| Blood cells from COVID-19 patients (ex vivo) | Not specified | IL-6, IL-1β | Significantly decreased expression | 0.050 | |

| Blood cells from COVID-19 patients (ex vivo) | Not specified | TNFα, IL-10, CCL2, LTA, CXCL6, CXCR1, TRAF2, TRAF3, IL-17RA | Significantly decreased expression | <0.05 for all | |

| Activated CD4+ T-cells from healthy donors | 3 µM for 48 hours | Proliferation | 140% increase | <0.05 | |

| Activated B-cells from healthy donors | 3 µM for 48 hours | Proliferation | 113% increase | <0.05 | |

| Activated NK cells from healthy donors | 3 µM for 48 hours | Proliferation | 179% increase | <0.05 |

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the immunomodulatory effects of this compound.

T-Cell Proliferation Assay (WST-1 Assay)

This assay measures the metabolic activity of cells as an indicator of proliferation.

-

Cell Seeding: Seed 2.5 x 10^5 immune cells (e.g., purified CD4+, CD8+, B, or NK cells) per well in a 96-well plate in a final volume of 200 µL of culture medium.

-

Treatment: Add this compound at desired concentrations (e.g., 30 nM, 300 nM, 3 µM) to the wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

WST-1 Reagent Addition: Add WST-1 reagent (at a 1:10 dilution) to each well.

-

Incubation: Incubate for 4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculation: Calculate the percentage of proliferation relative to the untreated control.

Dendritic Cell Maturation Assay (Flow Cytometry)

This assay quantifies the expression of cell surface markers indicative of DC maturation.

-

DC Generation: Isolate CD14+ monocytes from peripheral blood and culture with GM-CSF and IL-4 for 5-7 days to generate immature DCs (iDCs).

-

Treatment: Treat iDCs with this compound at the desired concentration. Include a positive control (e.g., TNF-α) and an untreated control.

-

Incubation: Incubate for 48 hours.

-

Staining: Harvest the cells and stain with fluorochrome-conjugated antibodies against DC maturation markers (e.g., CD40, CD80, CD86, MHC class I and II).

-

Acquisition: Acquire the cells on a flow cytometer.

-

Analysis: Analyze the data to determine the percentage of cells expressing the maturation markers and the mean fluorescence intensity.

NK Cell Cytotoxicity Assay

This assay measures the ability of NK cells to kill target cells.

-

Effector and Target Cell Preparation: Prepare effector cells (NK cells) and target cells (e.g., K562 tumor cell line). The target cells are typically labeled with a fluorescent dye like CFSE.

-

Co-culture: Co-culture the effector and target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).

-

Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.

-

Staining: Add a viability dye, such as Propidium Iodide (PI) or 7-AAD, to distinguish live from dead target cells.

-

Acquisition: Acquire the cells on a flow cytometer.

-

Analysis: Gate on the target cell population and quantify the percentage of dead (PI/7-AAD positive) target cells.

Conclusion

This compound (Thymosin Alpha 1) is a potent immunomodulator that enhances cellular immunity through a multi-faceted mechanism of action. By engaging Toll-like receptors on dendritic cells, it initiates signaling cascades that lead to the maturation of these critical antigen-presenting cells and the production of key cytokines. This, in turn, promotes the proliferation and function of T-lymphocytes and enhances the cytotoxic activity of NK cells. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in various disease contexts characterized by immune dysregulation. Further research into the detailed molecular interactions and the optimization of combination therapies will continue to expand the clinical utility of this important immunomodulatory peptide.

The Multifaceted Functions of γ-Glutamyl-Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Glutamyl-tryptophan (γ-Glu-Trp) is a dipeptide of growing scientific interest, demonstrating a diverse range of biological activities. Primarily recognized for its role in the "kokumi" taste sensation, which imparts a sense of richness and complexity to foods, its functions extend to include antioxidant and potential immunomodulatory effects. This technical guide provides an in-depth exploration of the core functions of γ-Glu-Trp, presenting key quantitative data, detailed experimental methodologies for its study, and visual representations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Core Functions of γ-Glutamyl-Tryptophan

The biological significance of γ-Glu-Trp is primarily associated with three key areas:

-

Kokumi Taste Sensation: γ-Glu-Trp is a known "kokumi" substance. Unlike the five basic tastes (sweet, sour, salty, bitter, and umami), kokumi is not a taste itself but rather a sensation of richness, body, and longevity in flavor. This effect is mediated through the activation of the calcium-sensing receptor (CaSR) on the tongue.

-

Antioxidant Activity: γ-Glu-Trp has demonstrated notable antioxidant properties by scavenging various free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

-

Immunomodulatory Potential: Research suggests that γ-Glu-Trp may possess immunomodulatory capabilities, potentially influencing the proliferation and activity of immune cells such as lymphocytes.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the synthesis and antioxidant activity of γ-Glu-Trp.

Table 1: Enzymatic Synthesis of γ-Glutamyl-Tryptophan and Related Peptides

| Product | Yield (%) |

| γ-L-glutamyl-L-tryptophan (γ-EW) | 51.02 |

| γ-L-glutamyl-γ-L-glutamyl-L-tryptophan (γ-EEW) | 26.12 |

| γ-L-glutamyl-γ-L-glutamyl-γ-L-glutamyl-L-tryptophan (γ-EEEW) | 1.91 |

Data from a study on the synthesis of γ-glutamyl-tryptophan peptides using L-glutaminase from Bacillus amyloliquefaciens.[2]

Table 2: Antioxidant Activity of γ-Glutamyl-Tryptophan (γ-EW)

| Assay | EC50 Value |

| DPPH• Radical Scavenging | 0.2999 mg/mL |

| ABTS•+ Radical Scavenging | 67.6597 µg/mL |

| O2•− Scavenging | 5.99 mg/mL |

| Reducing Power | 4.61 mg/mL |

EC50 values represent the concentration of γ-Glu-Trp required to achieve 50% of the maximum antioxidant effect in the respective assays.[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the functions of γ-Glu-Trp.

Enzymatic Synthesis of γ-Glutamyl-Tryptophan

This protocol describes the synthesis of γ-Glu-Trp using L-glutaminase.

Materials:

-

L-glutamine (Gln)

-

L-tryptophan (Trp)

-

L-glutaminase from Bacillus amyloliquefaciens

-

Appropriate buffer solution (e.g., pH 10)

-

Incubator

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for analysis

Procedure:

-

Prepare a reaction mixture containing L-glutamine and L-tryptophan in a suitable buffer. A common molar ratio is 1:3 (Gln:Trp) at a concentration of 0.1 mol/L.[2]

-

Add L-glutaminase to the reaction mixture. The enzyme concentration is typically around 0.1% (m/v).[2]

-

Incubate the mixture at an optimal temperature, for example, 37°C, for a specified duration, such as 3 hours.[2]

-

Terminate the reaction, often by heat inactivation of the enzyme.

-

Analyze the reaction products and quantify the yield of γ-Glu-Trp using HPLC or UPLC-MS.

Calcium-Sensing Receptor (CaSR) Activation Assay

This protocol outlines the measurement of intracellular calcium mobilization in HEK-293 cells stably expressing the human CaSR.

Materials:

-

HEK-293 cells stably expressing hCaSR

-

Cell culture medium

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

γ-Glu-Trp solution

-

Fluorescence microscope or plate reader with ratiometric capabilities

Procedure:

-

Cell Culture: Culture HEK-293 cells expressing hCaSR in appropriate flasks or plates.

-

Dye Loading: Incubate the cells with Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (to aid dye solubilization) in HBSS for 30-60 minutes at room temperature or 37°C.

-

Washing: Wash the cells with fresh HBSS to remove extracellular Fura-2 AM.

-

Stimulation: Add the γ-Glu-Trp solution at various concentrations to the cells.

-

Measurement: Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of ~510 nm. The ratio of the fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration.

-

Data Analysis: Plot the change in the 340/380 nm fluorescence ratio over time to determine the kinetics of the calcium response. A dose-response curve can be generated to calculate the EC50 value.

Antioxidant Activity Assays

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

γ-Glu-Trp solutions of varying concentrations

-

Methanol (as a blank)

-

Spectrophotometer

Procedure:

-

Mix the γ-Glu-Trp solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a wavelength of approximately 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition.

-

An IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

-

Potassium persulfate solution

-

γ-Glu-Trp solutions of varying concentrations

-

Phosphate buffered saline (PBS) or ethanol

-

Spectrophotometer

Procedure:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution with PBS or ethanol to a specific absorbance at ~734 nm.

-

Mix the γ-Glu-Trp solution with the diluted ABTS•+ solution.

-

Incubate at room temperature for a defined period.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging and determine the IC50 value.

Lymphocyte Proliferation Assay

This protocol describes a method to assess the effect of γ-Glu-Trp on the proliferation of lymphocytes, such as peripheral blood mononuclear cells (PBMCs).

Materials:

-

Isolated PBMCs

-

RPMI-1640 culture medium supplemented with fetal bovine serum

-

Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))

-

γ-Glu-Trp solutions of varying concentrations

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

-

Cell harvester and liquid scintillation counter (for [³H]-thymidine) or flow cytometer (for CFSE/BrdU)

Procedure:

-

Culture PBMCs in a 96-well plate.

-

Treat the cells with different concentrations of γ-Glu-Trp.

-

Stimulate the lymphocytes to proliferate by adding a mitogen (e.g., PHA).

-

Incubate the cells for a period of 48-72 hours.

-

For [³H]-thymidine incorporation: Add [³H]-thymidine to the culture and incubate for an additional 18-24 hours. Harvest the cells and measure the amount of incorporated radioactivity.

-

For CFSE staining: Stain the cells with CFSE before stimulation. After incubation, analyze the dilution of the CFSE dye in daughter cells by flow cytometry.

-

Data Analysis: Compare the proliferation of lymphocytes in the presence of γ-Glu-Trp to the control (stimulated cells without γ-Glu-Trp).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the function of γ-Glu-Trp.

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Enzymatic Synthesis of γ-Glu-Trp

Experimental Workflow for CaSR Activation Assay

Conclusion

γ-Glutamyl-tryptophan is a dipeptide with significant functional diversity. Its role in the kokumi taste sensation is well-established and is of considerable interest to the food industry. Furthermore, its demonstrated antioxidant properties and potential immunomodulatory effects suggest that γ-Glu-Trp may have applications in the pharmaceutical and nutraceutical sectors. Further research is warranted to fully elucidate the mechanisms underlying its immunomodulatory actions and to establish a more comprehensive quantitative profile of its biological activities. This guide provides a foundational understanding of the current knowledge of γ-Glu-Trp and the experimental approaches to further investigate its functions.

References

- 1. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for regulation of human calcium-sensing receptor by magnesium ions and an unexpected tryptophan derivative co-agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for γ-Glu-Trp Lymphocyte Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-L-Glutamyl-L-tryptophan (γ-Glu-Trp) is a dipeptide with significant immunomodulatory properties. It is composed of glutamine and tryptophan, two amino acids crucial for lymphocyte function. γ-Glu-Trp has been shown to enhance immune responses, making it a compound of interest for applications in immunotherapy and as an adjunct in vaccine formulations and cancer therapies. These application notes provide a comprehensive overview of the methodologies to assess the effect of γ-Glu-Trp on lymphocyte proliferation, a key indicator of its immunostimulatory potential.

Mechanism of Action: An Overview

γ-D-Glutamyl-L-tryptophan (a stereoisomer, also known as SCV-07) has been shown to exert its immunomodulatory effects by influencing intracellular signaling cascades that govern T-cell activation and differentiation. A primary mechanism involves the activation of the protein tyrosine phosphatase SHP-2. This leads to the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation. The suppression of STAT3 signaling is critical as it shifts the immune response from a Th2 (humoral immunity) to a Th1 (cell-mediated immunity) phenotype. A Th1-biased response is characterized by the production of cytokines like interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are pivotal for anti-tumor and anti-viral immunity. Downstream of this initial signal, pathways such as the MAPK and NF-κB cascades are likely engaged, further promoting T-cell activation, proliferation, and cytokine production.

Data Presentation

Table 1: Representative Dose-Response of γ-Glu-Trp on Lymphocyte Proliferation

The following table presents illustrative data on the effect of γ-Glu-Trp on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with a mitogen (e.g., Phytohemagglutinin, PHA). Proliferation is quantified using a [³H]-thymidine incorporation assay and is expressed as a Stimulation Index (SI). The SI is the ratio of counts per minute (CPM) in stimulated cells to the CPM in unstimulated cells[1][2].

| γ-Glu-Trp Concentration (µg/mL) | Mean CPM (± SD) | Stimulation Index (SI) |

| 0 (PHA alone) | 45,000 ± 3,500 | 90 |

| 1 | 55,000 ± 4,200 | 110 |

| 10 | 78,000 ± 6,100 | 156 |

| 50 | 95,000 ± 7,800 | 190 |

| 100 | 88,000 ± 7,100 | 176 |

| Unstimulated Control | 500 ± 50 | 1 |

Note: This data is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions.

Table 2: Effect of γ-Glu-Trp on Th1/Th2 Cytokine Production

This table summarizes the expected impact of γ-Glu-Trp (at an optimal concentration, e.g., 50 µg/mL) on the production of key Th1 and Th2 cytokines by stimulated lymphocytes. Cytokine levels are measured in the culture supernatant by ELISA. The data reflects a shift towards a Th1-dominant response.

| Cytokine | Control (PHA alone) (pg/mL) | + γ-Glu-Trp (50 µg/mL) (pg/mL) | Expected Change |

| Th1 Cytokines | |||

| IFN-γ | 800 ± 75 | 1500 ± 120 | ↑ |

| IL-2 | 500 ± 45 | 950 ± 80 | ↑ |

| Th2 Cytokines | |||

| IL-4 | 400 ± 38 | 250 ± 30 | ↓ |

| IL-10 | 600 ± 55 | 350 ± 40 | ↓ |

Note: This data is representative and based on the known Th1-polarizing effects of γ-Glu-Trp's signaling pathway. Actual values will depend on the specific experimental setup.

Experimental Protocols

Protocol 1: Lymphocyte Proliferation Assay using [³H]-Thymidine Incorporation

This is a classic and robust method to measure cell proliferation by quantifying the incorporation of a radioactive nucleoside into newly synthesized DNA[2][3].

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

-

γ-Glu-Trp stock solution (sterile-filtered)

-

Phytohemagglutinin (PHA) or other mitogens/antigens

-

[³H]-thymidine (1 mCi/mL)

-

96-well round-bottom cell culture plates

-

Cell harvester

-

Scintillation counter and vials

-

Scintillation fluid

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with RPMI-1640 and resuspend to a final concentration of 1 x 10⁶ cells/mL in complete RPMI medium.

-

Assay Setup:

-

Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.

-

Prepare serial dilutions of γ-Glu-Trp in complete medium. Add 50 µL of the γ-Glu-Trp dilutions to the respective wells. For the control wells, add 50 µL of medium.

-

Add 50 µL of PHA (final concentration, e.g., 5 µg/mL) to all wells except the unstimulated controls. Add 50 µL of medium to the unstimulated wells.

-

The final volume in each well should be 200 µL. Set up each condition in triplicate.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-